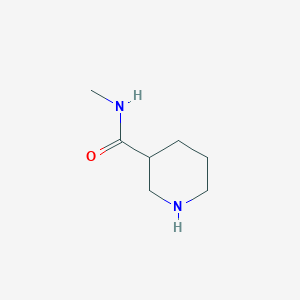

N-methylpiperidine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-7(10)6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEDUUNLCWJQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Chemical Properties of N-methylpiperidine-3-carboxamide

This compound is a heterocyclic organic compound featuring a piperidine ring N-alkylated with a methyl group and substituted with a primary carboxamide at the 3-position. While a seemingly simple molecule, its structure represents a confluence of chemical features that render it a highly valuable scaffold in modern drug discovery. The piperidine ring, a saturated six-membered heterocycle containing nitrogen, is a ubiquitous motif found in over twenty classes of pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1]

The strategic placement of the N-methyl and 3-carboxamide groups provides distinct vectors for chemical modification and specific points of interaction with biological targets. The tertiary amine introduces a basic center, which is often crucial for receptor binding and formulation, while the carboxamide group offers a rich hub for hydrogen bonding interactions. This unique combination has positioned this compound and its derivatives as key components in the development of therapeutics for a wide range of diseases, including infectious diseases, osteoporosis, and cancer.[2][3][4] This guide offers a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A foundational understanding of a compound begins with its fundamental physicochemical and spectroscopic data. These properties are critical for predicting its behavior in both chemical reactions and biological systems.

Core Properties

The following table summarizes the key identifying and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 475060-42-5 (for Hydrochloride salt) | |

| Molecular Formula | C₇H₁₄N₂O | [5][6] |

| Molecular Weight | 142.20 g/mol | [6][7] |

| Physical Form | Solid (as Hydrochloride salt) | |

| pKa (Predicted) | 16.54 ± 0.20 | [7] |

| InChI Key | GJIWAHKHYCEKFG-UHFFFAOYSA-N (for Hydrochloride salt) |

Spectroscopic Characterization Data (Predicted/Typical)

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. Below are the expected spectral characteristics for this compound.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the N-methyl group (singlet, ~2.3 ppm), piperidine ring protons (multiplets, ~1.4-3.0 ppm), and amide protons (broad singlets, ~7.0-8.0 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~175 ppm), piperidine ring carbons (~24-57 ppm), and the N-methyl carbon (~46 ppm).[8] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amide (~3300-3100 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 143.11 corresponding to the protonated molecule. |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through the coupling of a suitable piperidine precursor with an amine source. The choice of starting material and coupling agent is critical for achieving high yield and purity.

General Synthetic Workflow

The most common and versatile approach involves the amidation of N-methylpiperidine-3-carboxylic acid or its activated derivatives. This process hinges on the formation of a stable amide bond, a cornerstone reaction in medicinal chemistry.

Caption: General synthetic routes to this compound.

Experimental Protocol: Amide Coupling via HATU

This protocol describes a robust method starting from N-methylpiperidine-3-carboxylic acid, utilizing 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.

Rationale: HATU is chosen for its high efficiency, rapid reaction times, and ability to minimize racemization in chiral systems. It functions by forming a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. The use of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction without competing in the coupling step.[2]

Step-by-Step Methodology:

-

Preparation: To a solution of N-methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0°C under an inert argon atmosphere, add HATU (1.1 eq) and DIPEA (2.0 eq).[2]

-

Activation: Stir the mixture at 0°C for 15-20 minutes to allow for the complete formation of the activated ester intermediate.

-

Amidation: Introduce a source of ammonia, such as ammonium chloride (NH₄Cl, 1.5 eq), to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess reagents.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups: the tertiary amine and the primary amide.

Caption: Key reactive sites on the this compound scaffold.

-

Tertiary Amine (N-methyl group): As a tertiary amine, the piperidine nitrogen is basic and nucleophilic. It readily undergoes protonation to form hydrochloride or other acid-addition salts, which often improves crystallinity and aqueous solubility. The nitrogen can also be a target for further alkylation to form quaternary ammonium salts or oxidation to form N-oxides, a common metabolic pathway.[8]

-

Primary Carboxamide: The amide functional group is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions with heating. It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The N-H bonds are key hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor, both critical for molecular recognition at biological targets.

Storage and Stability: this compound hydrochloride is typically a stable solid. It should be stored in a well-sealed container under an inert atmosphere at room temperature to prevent moisture absorption and degradation.

Biological Significance and Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds targeting a diverse array of biological systems.

Established and Investigational Therapeutic Areas:

-

Anti-malarial Agents: A piperidine carboxamide series was identified through phenotypic screening to have potent activity against Plasmodium falciparum, the parasite responsible for malaria.[2] These compounds were found to be species-selective, reversible inhibitors of the parasite's proteasome β5 active site (Pf20Sβ5), a different binding location from other known proteasome inhibitors, highlighting a novel mechanism of action.[2]

-

Anti-osteoporosis Agents: Derivatives of piperidine-3-carboxamide have been synthesized and evaluated as potent inhibitors of cathepsin K, a cysteine protease that plays a critical role in bone resorption.[3][9] One lead compound, H-9, demonstrated an IC₅₀ value of 0.08 µM against cathepsin K and was shown to increase bone mineral density in preclinical models of osteoporosis, suggesting its potential as a treatment for bone metabolic diseases.[3][9]

-

Anticancer Activity: N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, effectively halting their proliferation.[4][10] This suggests a potential therapeutic strategy for cancers where inducing permanent cell cycle arrest is a desirable outcome.

-

Platelet Aggregation Inhibitors: Early research explored piperidine-3-carboxamides as inhibitors of human platelet aggregation, suggesting potential applications in cardiovascular disease.[11]

Caption: Role as a versatile scaffold in structure-activity relationship (SAR) studies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its hydrochloride salt and the structurally related N-methylpiperidine provide a strong basis for assessing its potential hazards.[12][13]

Hazard Identification

Based on related compounds, the following hazards should be anticipated:

-

Pictograms: GHS07 (Exclamation Mark) is indicated for the hydrochloride salt.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Signal Word: Warning.

Recommended Handling Procedures

All work with this compound should be conducted by qualified personnel in a controlled laboratory setting.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.

-

-

First Aid Measures:

-

If Inhaled: Move to fresh air.

-

On Skin: Wash off immediately with plenty of soap and water.

-

In Eyes: Rinse cautiously with water for several minutes.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention.[14]

-

References

-

This compound. PubChem, National Institutes of Health. [Link]

-

Plouffe, D. et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

-

Agelis, G. et al. (1991). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]

-

Wang, Y. et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link]

-

N-methyl-3-(methylamino)piperidine-3-carboxamide. PubChem, National Institutes of Health. [Link]

-

Lee, G. et al. (2019). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC, National Institutes of Health. [Link]

-

This compound hydrochloride. MySkinRecipes. [Link]

-

N-[3-(aminomethyl)phenyl]-3-methylpiperidine-1-carboxamide. PubChem, National Institutes of Health. [Link]

-

N-Methylpiperidine. PubChem, National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

-

Experimental Procedures for Piperidines. The Royal Society of Chemistry. [Link]

- Process for preparation of n,n-di substituted carboxamides.

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

-

Methyl piperidine-3-carboxylate. PubChem, National Institutes of Health. [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. ResearchGate. [Link]

-

N-methylpiperidine-4-carboxamide. PubChem, National Institutes of Health. [Link]

-

Piperidine. NIST WebBook. [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate. [Link]

-

¹H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. ResearchGate. [Link]

-

Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC, National Institutes of Health. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C7H14N2O | CID 4156937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.es [fishersci.es]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

Synthesis of N-Methylpiperidine-3-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

The N-methylpiperidine-3-carboxamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its constrained cyclic backbone and the presence of a hydrogen bond donor/acceptor amide group make it an attractive framework for designing ligands that target a variety of receptors and enzymes. This technical guide provides an in-depth exploration of the synthesis of this compound derivatives, offering insights into common synthetic strategies, key experimental considerations, and detailed protocols for researchers in drug discovery and development.

The Strategic Importance of the this compound Core

The piperidine ring is a ubiquitous feature in natural products and pharmaceuticals.[1] The substitution pattern on this ring profoundly influences the molecule's three-dimensional shape and its interactions with biological targets. The this compound core, in particular, has been investigated for a range of therapeutic applications, including as human platelet aggregation inhibitors and as agents targeting cathepsin K for the treatment of osteoporosis.[2][3] The N-methyl group can enhance metabolic stability, improve cell permeability, and modulate the basicity of the piperidine nitrogen, which can be critical for target engagement and pharmacokinetic properties.

Key Synthetic Approaches to this compound Derivatives

The synthesis of this compound derivatives primarily revolves around the formation of the amide bond. The two most common retrosynthetic disconnections are:

-

Amide bond formation between N-methylpiperidine-3-carboxylic acid and an amine.

-

N-methylation of a piperidine-3-carboxamide precursor.

The choice of strategy often depends on the availability of starting materials and the desired diversity in the final products.

Amide Coupling Strategies Starting from N-Methylpiperidine-3-carboxylic Acid

The direct coupling of a carboxylic acid and an amine to form an amide bond is a cornerstone of medicinal chemistry.[4][5] However, the direct condensation is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] To overcome this, various coupling reagents are employed to activate the carboxylic acid.

A general workflow for this approach is depicted below:

Figure 1: General workflow for the synthesis of this compound derivatives via amide coupling.

Common Coupling Reagents:

A variety of coupling reagents can be utilized for this transformation, each with its own advantages and disadvantages. The selection of the appropriate reagent is crucial and depends on factors such as the steric hindrance of the substrates and the potential for side reactions.[4]

| Coupling Reagent System | Additive | Base | Typical Solvent(s) | Key Advantages | Common Side Reactions |

| EDC (Carbodiimide) | HOBt or NHS | DIPEA or Et3N | DCM, DMF | Water-soluble byproducts, mild conditions | Racemization, formation of N-acylurea |

| HATU (Uronium/Aminium) | None | DIPEA or 2,4,6-collidine | DMF, NMP | High efficiency, low racemization | Cost, byproduct removal |

| PyBOP (Phosphonium) | None | DIPEA | DMF, DCM | Effective for hindered couplings | Phosphine oxide byproducts |

| T3P (Phosphonic Anhydride) | None | Pyridine or Et3N | EtOAc, MeCN | High reactivity, clean reaction profile | Byproducts can be challenging to remove |

Experimental Protocol: Synthesis of a Representative this compound Derivative using HATU

This protocol describes the synthesis of a generic this compound derivative from N-methylpiperidine-3-carboxylic acid and a primary amine.

Materials:

-

N-Methylpiperidine-3-carboxylic acid

-

Amine (e.g., benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4

Procedure:

-

To a solution of N-methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and the amine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add HATU (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

N-Methylation of Piperidine-3-carboxamide Precursors

An alternative strategy involves the synthesis of a piperidine-3-carboxamide derivative followed by methylation of the piperidine nitrogen. This approach can be advantageous if a diverse range of N-substituted analogs is desired from a common intermediate.

Figure 2: General workflow for the synthesis of this compound derivatives via N-methylation.

Common Methylation Methods:

-

Eschweiler-Clarke Reaction: This classic method utilizes formaldehyde and formic acid for reductive amination. It is a cost-effective and scalable method.

-

Reductive Amination with Formaldehyde and a Reducing Agent: A milder alternative to the Eschweiler-Clarke reaction involves reacting the secondary amine with formaldehyde to form an iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).

-

Direct Alkylation with a Methylating Agent: Reagents like methyl iodide (MeI) or dimethyl sulfate ((CH3)2SO4) can be used in the presence of a base. This method can sometimes lead to over-alkylation to form a quaternary ammonium salt, so careful control of stoichiometry and reaction conditions is necessary.

Catalytic Approaches to Amide Bond Formation

In recent years, there has been a significant push towards developing more sustainable and atom-economical methods for amide synthesis.[6] Catalytic direct amidation, which avoids the use of stoichiometric activating agents, is a promising green chemistry approach.[6] These methods often employ catalysts based on boron, titanium, or zirconium and typically require the removal of water to drive the reaction to completion.[6] While not yet as widely adopted as traditional coupling reagents in medicinal chemistry labs, catalytic methods offer a more environmentally friendly alternative for the synthesis of this compound derivatives, particularly on a larger scale.

Characterization and Quality Control

The synthesized this compound derivatives should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Infrared (IR) Spectroscopy: To confirm the presence of the amide functional group.

Conclusion

The synthesis of this compound derivatives is a well-established field with a variety of reliable methods at the disposal of medicinal chemists. The choice of synthetic strategy will be dictated by factors such as the desired scale of the reaction, the availability of starting materials, and the need for diversification. While traditional amide coupling reactions remain the workhorse for small-scale synthesis, the development of catalytic methods offers a greener path forward for larger-scale production. This guide provides a solid foundation for researchers to confidently approach the synthesis of this important class of compounds in their drug discovery endeavors.

References

-

Zheng, X., Salgia, S. R., Thompson, W. B., Dillingham, E. O., Bond, S. E., Feng, Z., Prasad, K. R., & Gollamudi, R. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180–188. [Link]

-

Unpublished. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

-

Jagtap, S. V., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

-

Unpublished. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH. [Link]

-

Unpublished. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

-

Unpublished. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. [Link]

-

Unpublished. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

-

Unpublished. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publications. [Link]

-

Lundberg, H. (n.d.). Catalytic amide formation from non-activated carboxylic acids and amines. Semantic Scholar. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Unbekannt. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-portal.org. [Link]

-

Al-Gharabli, S. I., et al. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. PubMed. [Link]

-

Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University. [Link]

-

Unbekannt. (2025). Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hepatochem.com [hepatochem.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

A-1 Technical Guide: Elucidating the Mechanism of Action for N-methylpiperidine-3-carboxamide

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist

Preamble: Charting the Uncharted

In drug discovery, we often encounter novel chemical entities (NCEs) born from phenotypic screens or synthetic libraries, entities that show compelling biological activity but whose mechanism of action (MoA) remains a black box. N-methylpiperidine-3-carboxamide represents such a case. While the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals, the specific biological targets and pathways modulated by this particular derivative are not established in public-domain literature.[1][2][3]

This guide, therefore, deviates from a retrospective analysis of a known MoA. Instead, it serves as a prospective, in-depth roadmap for the systematic elucidation of the MoA for a novel compound like this compound. We will proceed with the logic and rigor of a preclinical drug development campaign, outlining a multi-pronged strategy that combines computational prediction, unbiased target identification, biophysical validation, and functional pathway analysis.[4][5] Every proposed step is grounded in established, robust methodologies designed to build a self-validating cascade of evidence.

Section 1: Structural Scaffolding and Hypothesis Generation

The structure of this compound provides initial clues. The piperidine ring is a common feature in centrally active agents and other drugs, valued for its metabolic stability and ability to modulate physicochemical properties.[3] Piperidine-3-carboxamide derivatives have been investigated for a range of activities, including inhibition of platelet aggregation, antagonism of TRPV1 channels, and even as anti-osteoporosis agents targeting Cathepsin K.[6][7][8]

Initial Hypotheses:

-

Target Class: Based on the scaffold, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes.

-

Therapeutic Area: The diverse activities of related analogs suggest possibilities ranging from neuroscience to inflammation and metabolic diseases.[6][9][10]

Our first experimental phase will not be functionally biased. Instead, we will cast a wide, unbiased net to identify primary binding partners.

Section 2: Phase I - Unbiased Target Identification

The cornerstone of MoA deconvolution for an NCE is the identification of its direct molecular target(s).[4][11] We will employ complementary, state-of-the-art chemical proteomics approaches to generate a high-confidence list of candidate proteins that physically interact with this compound.[12][13]

Affinity-Based Proteomics

This foundational method relies on using the compound as "bait" to "fish" for its binding partners from a complex cellular proteome.[14][15]

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

-

Probe Synthesis: Synthesize an analog of this compound incorporating a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker position must be carefully chosen to minimize disruption of potential binding epitopes.[13]

-

Immobilization: Covalently couple the synthesized probe to a solid support, such as NHS-activated sepharose beads.

-

Lysate Preparation: Prepare a native protein lysate from a biologically relevant cell line (e.g., a human cancer cell line if anticancer activity was observed in a phenotypic screen).

-

Affinity Capture: Incubate the cell lysate with the compound-immobilized beads. As a critical control, incubate a parallel lysate sample with beads derivatized only with the linker and blocking agent. A second control involves a competitive elution, where the lysate is co-incubated with the beads and an excess of the free, unmodified this compound.

-

Washing: Vigorously wash the beads with buffer to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins. This can be done using a denaturant (e.g., SDS-PAGE sample buffer) or, more elegantly, via competitive elution with a high concentration of the free compound.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE followed by in-gel digestion and identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Candidate targets are proteins that are significantly enriched in the compound-bead pulldown compared to the control beads and whose binding is diminished in the competitive elution control.

Label-Free Target Identification

To circumvent the need for chemical modification of the compound, which can sometimes alter its binding properties, we will run a parallel, label-free approach.[14][15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[16][17][18][19]

-

Cell Treatment: Treat intact, live cells with this compound (e.g., at 10x the concentration that yields a phenotypic effect) or a vehicle control (e.g., DMSO).

-

Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., from 37°C to 70°C in 2-3°C increments) for a short period (typically 3 minutes).[16]

-

Cell Lysis & Fractionation: Rapidly cool the samples and lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation.

-

Protein Detection (Melt Curve Generation):

-

Targeted CETSA: If prior hypotheses exist for a target (e.g., "Target X"), quantify the amount of soluble Target X remaining at each temperature using Western Blotting. A stabilizing interaction will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control.[17]

-

Proteome-Wide CETSA (MS-CETSA): For unbiased discovery, analyze the soluble fractions from a subset of temperatures (e.g., 5-6 informative temperatures across the denaturation range) using quantitative mass spectrometry (e.g., TMT-labeling). This will reveal all proteins in the proteome that are thermally stabilized (or destabilized) by the compound.[19]

-

-

Data Analysis: Identify proteins with a statistically significant shift in their thermal melting profile upon compound treatment.

The convergence of hits from both AC-MS and MS-CETSA provides the highest confidence list of primary targets.

Caption: Phase I workflow for unbiased target discovery.

Section 3: Phase II - Target Validation and Biophysical Characterization

Once a primary candidate target (let's call it "Target X") is identified, we must rigorously validate the direct binding interaction and quantify its affinity. This step is critical to confirm that the compound's physiological effects are mediated through this target.[20]

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time, quantitative data on binding kinetics (association and dissociation rates) and affinity (KD).[21][22][23][24]

-

Protein Immobilization: Covalently immobilize purified, recombinant Target X protein onto a sensor chip surface (e.g., a CM5 chip via standard amine coupling).[20][25]

-

Analyte Injection: Prepare a series of precise concentrations of this compound in a suitable running buffer. Inject these concentrations sequentially over the sensor surface.

-

Data Acquisition: Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. The signal increase during injection corresponds to association, and the decrease after injection corresponds to dissociation.

-

Kinetic Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[21][22]

Data Presentation: Comparative Binding Affinity

| Compound | Target Protein | Binding Affinity (K D ) | Assay Method |

| This compound | Hypothetical Target X | (Hypothetical) 50 nM | Surface Plasmon Resonance |

| Known Inhibitor of Target X | Hypothetical Target X | 15 nM | Surface Plasmon Resonance |

| Structurally Related Negative Control | Hypothetical Target X | > 100 µM | Surface Plasmon Resonance |

This quantitative data provides definitive evidence of a direct, high-affinity interaction, a cornerstone of target validation.

Section 4: Phase III - Functional Consequence and Pathway Elucidation

With a validated target, the final phase is to understand the functional consequences of the binding event. Does the compound inhibit or activate the target? How does this modulation affect downstream signaling pathways?

Let us hypothesize that Target X is a G-protein coupled receptor (GPCR) that couples to Gαi, an inhibitory G-protein that suppresses adenylyl cyclase activity and, therefore, cyclic AMP (cAMP) production.[26]

Experimental Protocol: cAMP Accumulation Assay

This is a cell-based functional assay to measure changes in the second messenger cAMP.[26][27][28][29]

-

Cell Culture: Use a cell line (e.g., HEK293) stably overexpressing the human Target X receptor.

-

Assay Setup: Plate the cells in a multi-well format.

-

Forskolin Stimulation: To measure inhibition, first stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to raise basal cAMP levels to a detectable range.

-

Compound Treatment: Treat the forskolin-stimulated cells with a dose-response curve of this compound.

-

Cell Lysis and cAMP Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF).[27][30] In this assay, a signal decrease corresponds to an increase in cellular cAMP, and vice-versa. Since our compound is hypothesized to be an agonist of an inhibitory Gαi-coupled receptor, it should decrease cAMP levels, leading to an increase in the assay signal.

-

Data Analysis: Plot the assay signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (the concentration at which the compound produces 50% of its maximal effect).

Sources

- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. This compound | C7H14N2O | CID 4156937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 6. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 12. mdpi.com [mdpi.com]

- 13. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. annualreviews.org [annualreviews.org]

- 18. news-medical.net [news-medical.net]

- 19. CETSA [cetsa.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. denovobiolabs.com [denovobiolabs.com]

- 22. criver.com [criver.com]

- 23. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 24. portlandpress.com [portlandpress.com]

- 25. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 29. researchgate.net [researchgate.net]

- 30. resources.revvity.com [resources.revvity.com]

The Piperidine Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry, recognized for its prevalence in a vast number of biologically active compounds and approved drugs.[1][2][3][4][5] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with a multitude of biological targets. When functionalized with a carboxamide group, the resulting piperidine carboxamide scaffold emerges as a particularly versatile and "privileged" structure, underpinning the development of therapeutics across a wide spectrum of diseases, including cancer, infectious diseases, neurological disorders, and inflammatory conditions.[1][2][6] This guide provides a comprehensive exploration of the multifaceted biological activities of piperidine carboxamides, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Diverse Biological Activities and Underlying Mechanisms

The therapeutic potential of piperidine carboxamides is remarkably broad, a testament to the scaffold's ability to be tailored for high-affinity interactions with a diverse array of biological targets.

Anticancer Activity

Piperidine carboxamides have demonstrated significant promise as anticancer agents through various mechanisms of action:

-

Anaplastic Lymphoma Kinase (ALK) Inhibition: Certain piperidine carboxamide derivatives have been identified as potent inhibitors of ALK, a receptor tyrosine kinase whose aberrant activation is a driver in several cancers.[6][7] These inhibitors can bind to the ALK kinase domain, often in an unusual "DFG-shifted" conformation, blocking downstream signaling pathways like RAS-MAPK, PI3K-AKT, and JAK-STAT that are crucial for tumor cell proliferation and survival.[6]

-

Tubulin Polymerization Inhibition: A distinct class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been discovered to act as tubulin inhibitors.[8] By interfering with the dynamics of microtubule assembly and disassembly, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in mitosis and subsequent apoptosis of cancer cells.[8]

-

Induction of Cellular Senescence: Some N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in melanoma cells without significant cytotoxicity to normal cells.[9] This induction of a terminal non-proliferative state represents a valuable anticancer strategy.[9]

-

Proteasome Inhibition: While primarily explored in the context of antimalarials, the inhibition of the proteasome by piperidine carboxamides has implications for cancer therapy, as the proteasome is a validated target in hematologic malignancies.[10]

Antimicrobial Activity

The piperidine carboxamide scaffold has given rise to potent antimicrobial agents, particularly against challenging pathogens:

-

Mycobacterial DNA Gyrase Inhibition: A notable class of piperidine-4-carboxamides has been identified as a new type of novel bacterial topoisomerase inhibitor (NBTI) that targets DNA gyrase in Mycobacterium abscessus.[11][12][13] This inhibition disrupts DNA replication and leads to bactericidal activity against this intrinsically multidrug-resistant pathogen.[12][13]

-

General Antibacterial and Antifungal Activity: Various sulfonyl piperidine carboxamide derivatives have demonstrated moderate to good activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][16]

Central Nervous System (CNS) Activity

The physicochemical properties of the piperidine scaffold often make it well-suited for developing CNS-penetrant drugs:[4]

-

TRPV1 Antagonism: Piperidine carboxamides have been developed as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the treatment of pain.[17][18]

-

TRPA1 Agonism: Interestingly, a class of piperidine carboxamides has been identified as potent, non-covalent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, another important target in pain and inflammation research.[19][20][21]

-

Anticonvulsant Properties: Certain piperidine carboxamide-derived calpain inhibitors have shown anticonvulsive properties in animal models, suggesting a role in neurological disorders.[22]

-

Secretory Glutaminyl Cyclase (sQC) Inhibition: A piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of sQC, an enzyme implicated in the formation of neurotoxic pyroglutamate amyloid-beta in Alzheimer's disease.[23]

-

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition: Piperazine and piperidine carboxamides and carbamates have been developed as inhibitors of FAAH and MAGL, key enzymes in the endocannabinoid system with therapeutic potential for various neurological and psychiatric conditions.[24]

Other Notable Biological Activities

-

Anti-HIV Activity: Novel piperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors, demonstrating antiviral activity against HIV-1.[25]

-

Anti-inflammatory and Anti-osteoporotic Activity: Piperidine-3-carboxamide derivatives have been developed as potent inhibitors of Cathepsin K, a cysteine protease involved in bone resorption, making them promising agents for the treatment of osteoporosis.[26][27]

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Substituted dehydropiperidine and piperidine-4-carboxylic acid analogs have been designed as potent dual PPARα/γ agonists, with potential applications in metabolic diseases.[28]

-

Platelet Aggregation Inhibition: Piperidine-3-carboxamides have been investigated as inhibitors of human platelet aggregation.[29]

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective piperidine carboxamide-based drugs relies heavily on understanding their structure-activity relationships.

Key Structural Modifications and Their Impact

-

Substitution on the Piperidine Ring: The position and nature of substituents on the piperidine ring are critical for activity and selectivity. For instance, in the case of Cathepsin K inhibitors, modifications at the 1-position (sulfonyl group substitutions) and on the benzylamine moiety attached to the 3-carboxamide were crucial for potency.[26]

-

Chirality: The stereochemistry of the piperidine ring can have a dramatic effect on biological activity. For TRPA1 agonists, the (R)-enantiomers were found to be significantly more potent than the (S)-enantiomers, highlighting the importance of the three-dimensional arrangement of the substituted piperidine ring for target interaction.[19]

-

N-Substitution of the Carboxamide: The substituent on the nitrogen of the carboxamide group is a key determinant of biological activity. In anti-Mycobacterium abscessus compounds, variations in the aryl group attached to the carboxamide nitrogen led to significant differences in potency.[11]

-

Bioisosteric Replacements: Replacing parts of the piperidine carboxamide scaffold with bioisosteres can improve properties like metabolic stability and target affinity. For example, in P2Y14 receptor antagonists, replacing the piperidine ring with other cyclic or acyclic moieties was explored to remove the zwitterionic character of the lead compounds.[30]

Computational Approaches in SAR Studies

-

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Topomer CoMFA, have been successfully employed to understand the relationship between the chemical structures of piperidine carboxamide derivatives and their biological activity, for instance, as ALK inhibitors.[6] These models can help in the design of new compounds with improved potency.[6][31]

-

Molecular Docking and Dynamics: Molecular docking and molecular dynamics simulations are invaluable tools for visualizing the binding modes of piperidine carboxamides within the active sites of their targets.[23][27] These computational studies provide insights into key interactions (e.g., hydrogen bonds, hydrophobic interactions) that can guide further optimization.[27]

Experimental Protocols for Biological Evaluation

The characterization of the biological activity of piperidine carboxamides requires a range of in vitro and in vivo assays.

In Vitro Assays

-

Enzyme Inhibition Assays:

-

Objective: To determine the direct inhibitory effect of a compound on the activity of a specific enzyme (e.g., ALK, Cathepsin K, DNA gyrase, sQC).

-

Methodology:

-

Reagents: Purified enzyme, substrate (often fluorogenic or chromogenic), test compound, and appropriate buffers.

-

Procedure: The enzyme is incubated with varying concentrations of the test compound. The substrate is then added, and the reaction progress is monitored over time by measuring the change in fluorescence or absorbance.

-

Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a suitable equation.

-

-

-

Cell-Based Proliferation/Cytotoxicity Assays:

-

Objective: To assess the effect of a compound on the growth and viability of cancer cell lines or microbial cultures.

-

Methodology (MTT Assay for Cancer Cells):

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is read on a microplate reader.

-

-

Data Analysis: The GI50 or IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[32]

-

-

Receptor Binding and Functional Assays:

-

Objective: To evaluate the interaction of compounds with specific receptors (e.g., CCR5, TRPV1).

-

Methodology (Calcium Mobilization Assay for GPCRs):

-

Cell Line: A cell line stably expressing the receptor of interest is loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: The cells are exposed to the test compound (as an antagonist) followed by the addition of a known agonist.

-

Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

-

Data Analysis: The IC50 value for the antagonist is calculated based on its ability to inhibit the agonist-induced calcium signal.[25]

-

In Vivo Models

-

Xenograft Models for Anticancer Activity:

-

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

-

Methodology:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

-

Compound Administration: Once tumors reach a certain size, the mice are treated with the test compound (e.g., orally or intraperitoneally) on a defined schedule.

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

-

Data Analysis: The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.

-

-

Infectious Disease Models:

-

Objective: To assess the antimicrobial efficacy of a compound in an animal model of infection.

-

Methodology (Mouse Model of P. falciparum Infection):

-

Infection: Immunodeficient mice engrafted with human red blood cells are infected with Plasmodium falciparum.

-

Treatment: The infected mice are treated with the test compound via oral gavage.

-

Parasitemia Monitoring: Blood smears are taken at regular intervals to determine the level of parasitemia.

-

-

Data Analysis: The reduction in parasitemia in treated mice compared to a vehicle control group is determined.[10]

-

Data Presentation

Table 1: Representative Biological Activities of Piperidine Carboxamide Derivatives

| Compound Class | Target/Mechanism | Biological Activity | Potency (IC50/EC50) | Reference |

| Piperidine-4-carboxamides | M. abscessus DNA Gyrase | Antimicrobial | MIC = 1.5 µM (844-TFM) | [11] |

| N-arylpiperidine-3-carboxamides | Induction of Senescence | Anticancer (Melanoma) | EC50 = 0.04 µM (Compound 54) | [9] |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Tubulin Inhibition | Anticancer (Prostate) | GI50 = 120 nM (Compound 12a) | [8] |

| Piperidine-4-carboxamides | CCR5 Antagonism | Anti-HIV-1 | IC50 = 25.53 nM (Compound 16i) | [25] |

| Piperidine-3-carboxamides | Cathepsin K Inhibition | Anti-osteoporotic | IC50 = 0.08 µM (Compound H-9) | [27] |

| Piperidine Carboxamides | TRPV1 Antagonism | Analgesic | IC50 = 65 nM | [18] |

| Piperidine Carboxamides | TRPA1 Agonism | Nociception Modulation | EC50 = 6.5 nM (PIPC1) | [19] |

| Piperidine-4-carboxamides | ALK Inhibition | Anticancer | IC50 = 0.174 µM | [7] |

Visualizations

Caption: Generalized workflow for the discovery and evaluation of piperidine carboxamides.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 7. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. researchgate.net [researchgate.net]

- 21. iasp-pain.org [iasp-pain.org]

- 22. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

N-methylpiperidine-3-carboxamide structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of N-methylpiperidine-3-carboxamide

Introduction

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent three-dimensionality and the presence of a basic nitrogen atom, a hydrogen bond donor/acceptor amide group, and multiple points for substitution make it a versatile template for drug design.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives across various therapeutic targets, offering insights for researchers and drug development professionals.

The piperidine ring is a common feature in many pharmaceuticals, valued for its conformational flexibility and ability to interact with biological targets.[3] The N-methyl group can influence the compound's pKa and lipophilicity, while the 3-carboxamide moiety provides a key interaction point through hydrogen bonding. The strategic modification of this core structure has led to the discovery of potent and selective modulators of enzymes and receptors.

This document will delve into the SAR of this scaffold in several key therapeutic areas, including its role in the development of inhibitors for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), platelet aggregation, Cathepsin K, the Plasmodium falciparum proteasome, and Poly(ADP-ribose)polymerase (PARP), as well as its application in inducing senescence in melanoma cells.

Core Scaffold: this compound

Caption: Core structure of this compound with potential points for substitution (R1, R2, R3).

Therapeutic Applications and Structure-Activity Relationships

NAPE-PLD Inhibitors for Neurological Disorders

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[4] Potent and selective inhibitors of NAPE-PLD are valuable tools for studying the role of NAEs in various physiological and pathological processes. The this compound scaffold has been incorporated into pyrimidine-4-carboxamides that act as NAPE-PLD inhibitors.[4]

A key example is the inhibitor LEI-401, which demonstrates nanomolar potency.[4] The SAR studies leading to LEI-401 revealed several critical structural features:

-

Conformational Restriction: Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine at the R2 position of a related scaffold resulted in a threefold increase in inhibitory potency.[4]

-

Polarity and Size: Substitution of a morpholine group with a smaller and more polar (S)-3-hydroxypyrrolidine at another position on the pyrimidine ring led to a tenfold increase in activity.[4]

These findings highlight the importance of conformational rigidity and optimized polarity in achieving high-potency NAPE-PLD inhibition.

Inhibitors of Human Platelet Aggregation

Piperidine-3-carboxamides have been investigated as inhibitors of human platelet aggregation.[5] A detailed SAR analysis of a series of these compounds revealed the following key insights:

-

Substitution at the 3-position: A substituent at the 3-position of the piperidine ring is essential for antiplatelet activity, with an amide group being the preferred functionality.[5]

-

Substitution at other positions: Disubstitution at the 3 and 5 positions, or substitution at the 2-position, leads to a decrease in activity.[5]

-

N-substituents on the piperidine ring: The nature of the substituent on the piperidine nitrogen significantly impacts activity. For bis-nipecotamidoalkanes and aralkanes, optimal activity was achieved when the two piperidine nitrogen atoms were connected by an aralkyl group, with a separation of approximately 7 Å.[5]

-

Hydrophobicity: The hydrophobic character of the molecule plays a crucial role in its activity.[5]

The most potent compounds identified in this study were α,α'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene and 1-decyl-3-(N,N-diethylcarbamoyl)piperidine.[5] These findings suggest that the interaction with platelets is likely governed by van der Waals forces and π-interactions.[5]

Cathepsin K Inhibitors for Osteoporosis

Cathepsin K (Cat K) is a cysteine protease that plays a critical role in bone resorption. Its inhibition is a promising therapeutic strategy for the treatment of osteoporosis.[1][6] A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as Cat K inhibitors.[6][7]

The design of these inhibitors was based on a fragment-based approach, with modifications aimed at enhancing interactions with the P3 pocket of the enzyme.[6][7] Molecular docking studies revealed that potent inhibitors form hydrogen bonds and hydrophobic interactions with key active-site residues of Cathepsin K.[6][7] One of the most potent compounds, H-9, exhibited an IC50 value of 0.08 µM.[6][7] In vitro studies demonstrated that these compounds can effectively reduce bone resorption.[6][7]

Antimalarial Agents Targeting the Plasmodium falciparum Proteasome

The proteasome is a validated target for the development of new antimalarial drugs. A piperidine carboxamide series has been identified with potent and selective activity against the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5).[8]

A key compound from this series, SW584, demonstrated oral efficacy in a mouse model of human malaria.[8] Cryo-electron microscopy revealed that this class of inhibitors binds to a previously untargeted, non-covalent site distal from the catalytic threonine residue.[8] This unique binding mode is responsible for the high species selectivity of these compounds, as they do not inhibit human proteasome isoforms.[8] The piperidine carboxamides also exhibited a low propensity for resistance development, making them promising candidates for combination therapies.[8]

PARP Inhibitors for Cancer Therapy

Poly(ADP-ribose)polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[9][10] The this compound scaffold has been incorporated into the design of potent PARP inhibitors.

One notable example is Niraparib (MK-4827), a selective inhibitor of PARP-1 and PARP-2.[9] This compound contains a piperidin-3-yl group and demonstrates excellent enzymatic and cellular activity, inhibiting PARP with an EC50 of 4 nM and showing antiproliferative effects against BRCA-deficient cancer cells in the 10-100 nM range.[9]

Senescence-Inducing Agents for Melanoma

Inducing cellular senescence is an emerging therapeutic strategy for cancer. An N-arylpiperidine-3-carboxamide scaffold was identified as a hit in a high-throughput screen for compounds that induce a senescence-like phenotype in human melanoma A375 cells.[11]

Subsequent SAR studies on a focused library of analogues led to the identification of a potent compound with an IC50 of 0.03 µM and an EC50 of 0.04 µM for inducing senescence-like morphological changes.[11] Key findings from the SAR exploration include:

-

Stereochemistry: The S-configuration of the piperidine-3-carboxamide was found to be significantly more active than the R-configuration.[11]

-

Aryl Substituents: The nature and position of substituents on the N-aryl ring and another aromatic ring in the scaffold played a crucial role in determining the activity.[11]

Quantitative Structure-Activity Relationship Data

| Target | Compound/Series | Key Structural Features | Activity (IC50/EC50) | Reference |

| NAPE-PLD | LEI-401 | (S)-3-phenylpiperidine and (S)-3-hydroxypyrrolidine moieties | pIC50 = 7.14 (Ki = 27 nM) | [4] |

| Platelet Aggregation | α,α'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene | Bis-piperidine structure with aralkyl linker | Potent inhibitor | [5] |

| Platelet Aggregation | 1-decyl-3-(N,N-diethylcarbamoyl)piperidine | Long alkyl chain on piperidine nitrogen | Potent inhibitor | [5] |

| Cathepsin K | Compound H-9 | Specific substitutions for P3 pocket interaction | IC50 = 0.08 µM | [6][7] |

| Antimalarial (Pf20Sβ5) | SW042 | Piperidine carboxamide core | EC50 = 0.14 - 0.19 µM | [8] |

| PARP-1/2 | Niraparib (MK-4827) | 2-phenyl-2H-indazole-7-carboxamide with piperidin-3-yl | PARP-1 IC50 = 3.8 nM, PARP-2 IC50 = 2.1 nM | [9] |

| Anti-melanoma (Senescence) | Compound 54 | N-arylpiperidine-3-carboxamide with S-configuration | IC50 = 0.03 µM, EC50 = 0.04 µM | [11] |

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the coupling of a carboxylic acid with an amine. A general procedure is outlined below:

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-step methodology:

-

Activation of the Carboxylic Acid: To a solution of N-methylpiperidine-3-carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[1][8]

-

Addition of the Amine: Add the desired primary or secondary amine to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.[4][8]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over a suitable drying agent (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.[4]

Representative Biological Assay: In Vitro Cathepsin K Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound derivatives against human Cathepsin K.

Materials:

-

Recombinant human Cathepsin K

-

Fluorogenic substrate (e.g., Z-FR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant human Cathepsin K and the fluorogenic substrate in the assay buffer to their working concentrations.

-

Assay: a. To each well of the 96-well plate, add 50 µL of the test compound solution or vehicle control (DMSO in assay buffer). b. Add 25 µL of the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding 25 µL of the diluted substrate solution to each well.

-

Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm) at regular intervals for a specified period (e.g., 30 minutes) using a fluorescence plate reader.

-

Data Analysis: a. Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time curve. b. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The this compound scaffold is a highly adaptable and valuable starting point for the design of potent and selective modulators of a diverse range of biological targets. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and selectivity. The insights provided herein can serve as a valuable resource for medicinal chemists and drug discovery scientists in the design and development of novel therapeutics based on this privileged scaffold.

References

-

Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

-

Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Lee, S., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(9), 1748–1754. [Link]

-

Gao, T., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

-

Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

-

Mehra, A., et al. (2023). N‐methylpyridine‐2‐carboxamide‐based PARP‐1 inhibitor. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). N-[3-(aminomethyl)phenyl]-3-methylpiperidine-1-carboxamide. PubChem Compound Database. [Link]

-

Joshi, S. J., & Pathak, P. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]

-

Gao, T., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

-

Husain, S., et al. (2009). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Wang, Z., et al. (2012). Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. Journal of Computer-Aided Molecular Design, 26(3), 279–292. [Link]

-

Regoli, D., et al. (1994). Pharmacology of neurokinin receptors. Pharmacological Reviews, 46(4), 551-599. [Link]

-

Muñoz, M., & Coveñas, R. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International Journal of Molecular Sciences, 23(21), 13391. [Link]

-

Foley, D. J., et al. (2018). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 16(29), 5247–5253. [Link]

-

Muñoz, M., & Coveñas, R. (2020). Biological and Pharmacological Aspects of the NK1-Receptor. International Journal of Molecular Sciences, 21(15), 5309. [Link]

-

Ohta, H., et al. (1999). Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements. Chemical & Pharmaceutical Bulletin, 47(9), 1263-1273. [Link]

-

Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384. [Link]

-

Casola, M. A., et al. (2013). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5894–5898. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.journalagent.com [pdf.journalagent.com]

- 4. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to the Discovery of Novel Piperidine-3-Carboxamide Compounds: From Concept to Lead Optimization

Introduction: The Piperidine-3-Carboxamide Scaffold as a Privileged Structure in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its significance stems from a combination of favorable physicochemical properties: a saturated, three-dimensional structure that allows for precise spatial orientation of substituents, a basic nitrogen atom that can be crucial for target engagement and solubility, and metabolic stability.

Within this versatile class, the piperidine-3-carboxamide moiety has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. The strategic placement of the carboxamide group at the 3-position provides a key interaction point (hydrogen bond donor/acceptor) while allowing for diversification at two other key vectors: the piperidine nitrogen (N1 position) and the amide nitrogen. This structural arrangement has proven effective against a wide array of biological targets, leading to the discovery of potent inhibitors for conditions ranging from cancer and osteoporosis to infectious diseases.[1][3][4]

This guide provides a comprehensive, in-depth overview of the core workflows and strategic considerations involved in the discovery of novel piperidine-3-carboxamide derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to successfully navigate this promising chemical space.

Chapter 1: Strategic Foundation: Target Selection and Discovery Cascade

The initiation of any drug discovery program is predicated on the selection of a viable biological target and a chemical scaffold with a high probability of interacting with it. The piperidine-3-carboxamide scaffold's proven track record makes it an attractive starting point for numerous target classes.

1.1. Rationale for Target Selection

The scaffold's inherent three-dimensionality makes it an excellent candidate for engaging the well-defined binding pockets of enzymes like proteases and kinases. For example:

-

Cathepsin K: As a cysteine protease involved in bone resorption, Cathepsin K presents a key target for osteoporosis therapies. The piperidine-3-carboxamide core can position functional groups to interact with the P1, P2, and P3 active pockets of the enzyme.[5][6]

-

Proteasome Subunits: In infectious diseases like malaria, the Plasmodium falciparum proteasome is a validated target. Piperidine carboxamides have been identified that selectively inhibit the β5 subunit, demonstrating the scaffold's ability to achieve species selectivity.[3]

-

Kinases: Anaplastic Lymphoma Kinase (ALK) is a target in certain cancers. The piperidine carboxamide framework serves as a foundation for designing potent ALK inhibitors.[7]

-